molecular formula C10H7BrN2O B12999402 7-Bromoisoquinoline-3-carboxamide

7-Bromoisoquinoline-3-carboxamide

Cat. No.: B12999402
M. Wt: 251.08 g/mol
InChI Key: BUOPWXYTXKGIHN-UHFFFAOYSA-N
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Description

7-Bromoisoquinoline-3-carboxamide is a chemical compound with the molecular formula C10H7BrN2O. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 7th position and a carboxamide group at the 3rd position makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoisoquinoline-3-carboxamide typically involves the bromination of isoquinoline followed by the introduction of the carboxamide group. One common method is:

    Bromination: Isoquinoline is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 7th position.

    Amidation: The brominated isoquinoline is then reacted with an appropriate amine to form the carboxamide group at the 3rd position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of isoquinoline-3-carboxylic acid derivatives.

    Reduction: Formation of 7-aminoisoquinoline-3-carboxamide.

    Substitution: Formation of various substituted isoquinoline derivatives.

Scientific Research Applications

7-Bromoisoquinoline-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromoisoquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Quinoline-3-carboxamide: Shares a similar core structure but lacks the bromine atom.

    7-Bromoquinoline: Similar bromination but lacks the carboxamide group.

    Isoquinoline-3-carboxamide: Similar carboxamide group but lacks the bromine atom.

Uniqueness: 7-Bromoisoquinoline-3-carboxamide is unique due to the combined presence of both the bromine atom and the carboxamide group, which imparts distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in its analogs.

Properties

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

IUPAC Name

7-bromoisoquinoline-3-carboxamide

InChI

InChI=1S/C10H7BrN2O/c11-8-2-1-6-4-9(10(12)14)13-5-7(6)3-8/h1-5H,(H2,12,14)

InChI Key

BUOPWXYTXKGIHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)C(=O)N)Br

Origin of Product

United States

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